REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[NH:8])=[CH:5][CH:4]=1.[Cl:12][C:13]([SH:16])(Cl)Cl.[OH-].[Na+]>C(Cl)Cl.O>[Cl:12][C:13]1[S:16][N:9]=[C:7]([C:6]2[CH:10]=[CH:11][C:3]([F:2])=[CH:4][CH:5]=2)[N:8]=1 |f:0.1,3.4|
|
Name
|
4-fluorobenzamidine hydrochloride
|
Quantity
|
0.385 g
|
Type
|
reactant
|
Smiles
|
Cl.FC1=CC=C(C(=N)N)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.219 mL
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)S
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NS1)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.43 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |